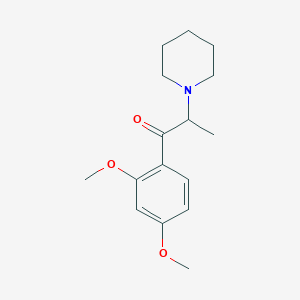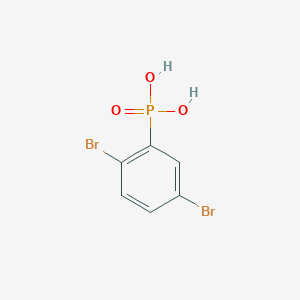
(2,5-Dibromophenyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dibromophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further bonded to a phosphonic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromophenyl)phosphonic acid typically involves the bromination of phenylphosphonic acid. One common method is the direct bromination of phenylphosphonic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound.
化学反応の分析
Types of Reactions: (2,5-Dibromophenyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
- Substituted phenylphosphonic acids
- Phosphonic acid derivatives
- Complex organic molecules through coupling reactions
科学的研究の応用
(2,5-Dibromophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of (2,5-Dibromophenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the phosphonic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Phenylphosphonic acid: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
(2,4-Dibromophenyl)phosphonic acid: Similar structure but with bromine atoms at different positions, leading to variations in reactivity and applications.
(2,5-Dichlorophenyl)phosphonic acid:
Uniqueness: (2,5-Dibromophenyl)phosphonic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
59326-21-5 |
|---|---|
分子式 |
C6H5Br2O3P |
分子量 |
315.88 g/mol |
IUPAC名 |
(2,5-dibromophenyl)phosphonic acid |
InChI |
InChI=1S/C6H5Br2O3P/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) |
InChIキー |
FZQIGSTUXWSVRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)P(=O)(O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


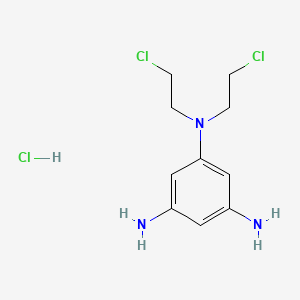
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
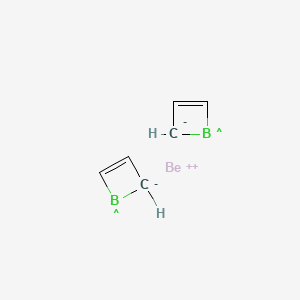
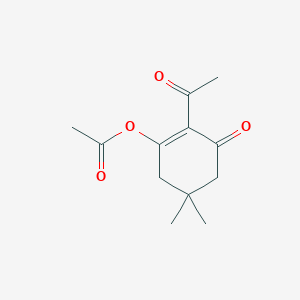


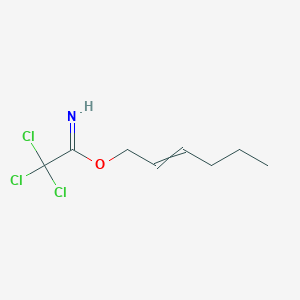
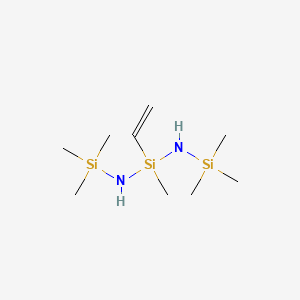
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)

